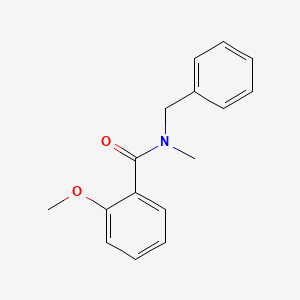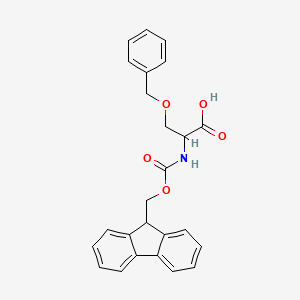
5-Amino-2-(tert-butyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(tert-butyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-diones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an isoindole core with an amino group at the 5-position and a tert-butyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(tert-butyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold through a series of steps, including intramolecular cyclization and intermolecular coupling oxidation reactions . The reaction conditions often involve the use of catalysts such as cobalt and solvents like toluene to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(tert-butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Amino-2-(tert-butyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-2-(tert-butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-2-(tert-butyl)isoindoline-1,3-dione include other isoindole-1,3-dione derivatives, such as:
- 5-Amino-2-methylisoindole-1,3-dione
- 5-Amino-2-ethylisoindole-1,3-dione
- 5-Amino-2-phenylisoindole-1,3-dione
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group at the 2-position and the amino group at the 5-position can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-amino-2-tert-butylisoindole-1,3-dione |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)14-10(15)8-5-4-7(13)6-9(8)11(14)16/h4-6H,13H2,1-3H3 |
InChI Key |
MLCYAJRMKUYECI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)N |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


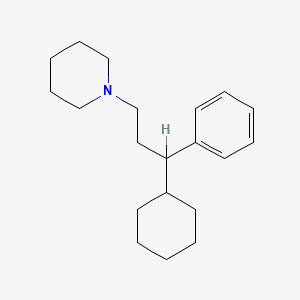
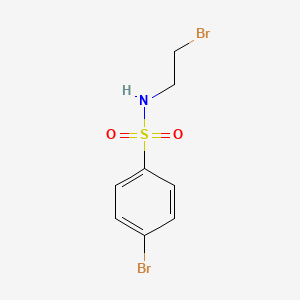

-](/img/structure/B1638465.png)

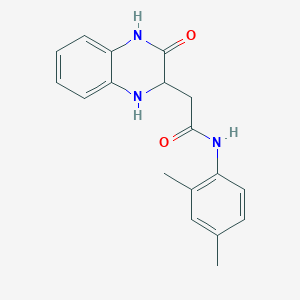
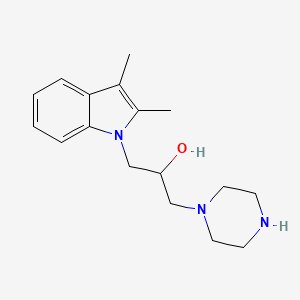

![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1638490.png)
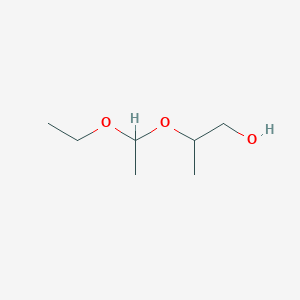
![5-Benzyl-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1638493.png)
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B1638495.png)
